An In-depth Technical Guide to the Chemical Properties of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid
An In-depth Technical Guide to the Chemical Properties of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, also known as Levetiracetam carboxylic acid, is a key chemical intermediate in the synthesis of Levetiracetam, a widely used antiepileptic drug.[1] Understanding the chemical and physical properties of this compound is crucial for its synthesis, purification, and handling in pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, supported by experimental protocols and data presented for clarity and ease of use.
Chemical Identity and Structure
The fundamental identity of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is established by its IUPAC name, CAS number, molecular formula, and structure.
| Identifier | Value |
| IUPAC Name | (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid[2][3] |
| CAS Number | 102849-49-0[2][4][5][6] |
| Molecular Formula | C₈H₁₃NO₃[2][5][6] |
| Molecular Weight | 171.19 g/mol [2][6] |
| Synonyms | Levetiracetam carboxylic acid, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, UCB-L 057[2][5] |
Chemical Structure:
Caption: 2D structure of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid.
Physicochemical Properties
The physicochemical properties of a compound are critical for determining its behavior in various chemical and biological systems. The following table summarizes the known properties of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid.
| Property | Value |
| Appearance | White to off-white or light yellow crystalline powder/solid[4] |
| Melting Point | 118-121 °C[4][6], 124-125 °C[4], 180-183 °C[7] |
| Boiling Point | 371.0 ± 25.0 °C (Predicted)[5][8] |
| Density | 1.227 ± 0.06 g/cm³ (Predicted)[5][8] |
| Solubility | Soluble in water and ethanol.[7] Slightly soluble in acetone (sonicated), chloroform, and methanol.[8] |
| pKa | 3.76 ± 0.10 (Predicted) |
| LogP | 0.4099 (Predicted)[5] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of the compound.
| Spectrum Type | Key Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 0.93 (t, J = 7.7 Hz, 3H), 1.67–1.76 (m, 1H), 1.99–2.13 (m, 3H), 2.49 (t, J = 7.7 Hz, 2H), 3.37 (m, J = 8.7, 5.8 Hz, 1H), 3.52-3.58 (m, 1H), 4.64 (dd, J = 10.6, 4.8 Hz, 1H)[4] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 10.8, 18.2, 21.9, 30.8, 43.9, 55.4, 173.7, 177.2[4] |
| IR (CHCl₃) | ν max: 2975, 1731, 1620 cm⁻¹[4] |
| Mass Spectrum (ESI-MS) | m/z 170.0 [M-H]⁻[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication of results and for the quality control of the compound.
Synthesis of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid
One reported synthesis involves the oxidation of a precursor molecule.[2][4]
Materials:
-
(S)-1-(1-hydroxybutan-2-yl)pyrrolidin-2-one ((S)-15 in the cited literature)
-
Potassium hydroxide (KOH)
-
Water
-
Tetra-n-butyl ammonium bromide
-
Methylene chloride (CH₂Cl₂)
-
Potassium permanganate (KMnO₄)
-
Celite
-
Hydrochloric acid (HCl)
-
Sodium phosphate
-
Toluene
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve potassium hydroxide (1.0 g, 0.017 mol) in water (18.0 ml).[2][4]
-
In a separate flask, charge (S)-1-(1-hydroxybutan-2-yl)pyrrolidin-2-one (1.0 g, 0.0063 mol) in methylene chloride (10 ml) and add tetra-n-butyl ammonium bromide (0.2 g, 0.0062 mol).[2][4]
-
Add the potassium permanganate (1.5 g, 0.094 mol) to the reaction mixture over 30 minutes.[2][4]
-
After the reaction is complete, filter the mixture through a Celite bed and wash with water (10.0 ml).[2][4]
-
Adjust the pH of the aqueous layer to 3 using hydrochloric acid (2 ml).[2][4]
-
Add sodium phosphate (2.5 g, 0.0152 mol) and toluene (25.0 ml).[2][4]
-
Extract the reaction mixture with dichloromethane (5 x 25 ml).[2][4]
-
Dry the combined organic layers with sodium sulfate (Na₂SO₄) and distill under vacuum to yield the product as an oil.[2][4]
-
Add toluene (10 ml) to the residue and stir at 0 °C for about 30 minutes to induce crystallization.[4]
-
Filter the solid and wash with toluene (5 ml) to afford the pure (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid.[4]
Caption: Synthesis workflow for (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid.
Determination of Melting Point
A standard method for determining the melting point of a crystalline solid involves using a capillary melting point apparatus.
Materials:
-
(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Ensure the (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of melting).
-
The recorded range is the melting point of the sample.
Determination of Solubility (Qualitative)
This protocol outlines a general procedure for assessing the qualitative solubility of the compound in various solvents.
Materials:
-
(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid
-
Test tubes
-
Vortex mixer
-
Solvents (e.g., water, ethanol, acetone, chloroform, methanol)
Procedure:
-
Place approximately 10-20 mg of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid into a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid.
-
Classify the solubility as:
-
Soluble: No solid particles are visible.
-
Slightly soluble: A small amount of solid remains undissolved.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Repeat the procedure for each solvent. For slightly soluble compounds in certain solvents, sonication can be applied to aid dissolution.[8]
Chemical Stability and Degradation
As an N-acyl alpha-amino acid derivative, the stability of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is of interest, particularly concerning the hydrolysis of the amide bond within the pyrrolidinone ring and the potential for decarboxylation. The pyrrolidinone ring is generally stable, but extreme pH and high temperatures could lead to degradation. Further studies are required to fully characterize its degradation pathways and kinetics.
Conclusion
This technical guide has summarized the key chemical properties of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, a vital intermediate in pharmaceutical synthesis. The provided data and experimental protocols offer a valuable resource for researchers and professionals in the field of drug development. Further investigation into the quantitative solubility and a detailed stability profile would provide a more complete understanding of this important compound.
References
- 1. nbinno.com [nbinno.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate [orgspectroscopyint.blogspot.com]
- 3. 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)- | C8H13NO3 | CID 11607993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid|102849-49-0 - MOLBASE Encyclopedia [m.molbase.com]
- 6. (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid for Research & Development, High Purity 98%, Available at Attractive Prices [jigspharma.com]
- 8. (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid CAS#: 102849-49-0 [m.chemicalbook.com]






